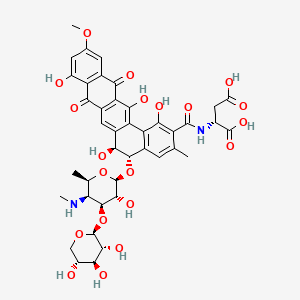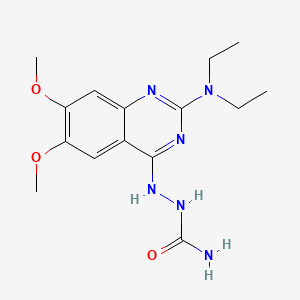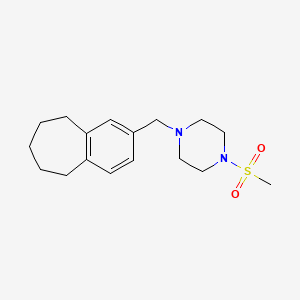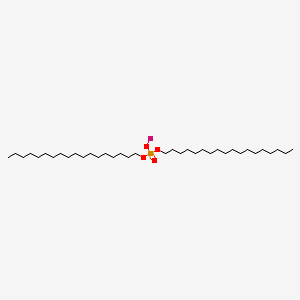
O-Acetylchelidonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylchelidonine typically involves the acetylation of chelidonine. Chelidonine can be extracted from the plant Chelidonium majus and then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of chelidonine from plant material is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: O-Acetylchelidonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to chelidonine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of chelidonine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other benzophenanthridine alkaloids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. It also exhibits antimicrobial and anti-inflammatory activities.
Industry: Potential use in developing pharmaceuticals and natural product-based therapies
Wirkmechanismus
The mechanism of action of O-Acetylchelidonine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cell cycle regulation, apoptosis, and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the intrinsic apoptotic pathway, inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Chelidonine: The parent compound, which lacks the acetyl group.
Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.
Chelerythrine: Known for its potent protein kinase C inhibition.
Uniqueness: O-Acetylchelidonine is unique due to its acetyl group, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to differences in its biological activity and therapeutic potential compared to its non-acetylated counterparts .
Eigenschaften
CAS-Nummer |
3606-43-7 |
|---|---|
Molekularformel |
C22H21NO6 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
[(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C22H21NO6/c1-11(24)29-19-6-12-5-17-18(27-9-26-17)7-14(12)21-20(19)13-3-4-16-22(28-10-25-16)15(13)8-23(21)2/h3-5,7,19-21H,6,8-10H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI-Schlüssel |
IDYNWQAYWOFRRD-PCCBWWKXSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3 |
Kanonische SMILES |
CC(=O)OC1CC2=CC3=C(C=C2C4C1C5=C(CN4C)C6=C(C=C5)OCO6)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)



